(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

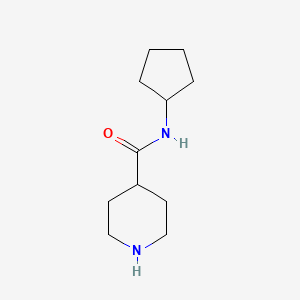

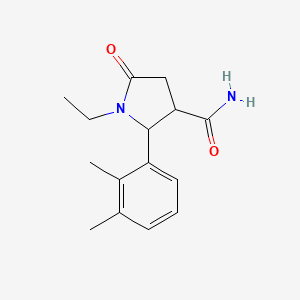

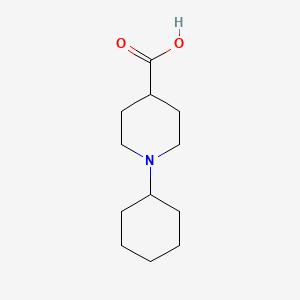

“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 89152-61-4 . It has a linear formula of C10 H10 N2 S. 2 Cl H .

Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C10H10N2S.2ClH/c11-6-9-7-13-10 (12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H . This indicates that the compound contains a phenyl group attached to a 1,3-thiazol-4-yl group, with a methylamine group attached to the thiazole ring .Physical And Chemical Properties Analysis

“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” has a molecular weight of 263.19 g/mol . Its IUPAC name is (2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride . The compound is a solid at room temperature .Scientific Research Applications

Antimicrobial Applications

(a): Sulfazole Derivatives Thiazoles, including our compound of interest, have demonstrated antimicrobial activity. Sulfazole, a thiazole derivative, exhibits potent antibacterial properties. Researchers have explored modifications of thiazole-based compounds to enhance their efficacy against various pathogens .

Antiretroviral Activity

(b): Ritonavir This compound, which contains a thiazole moiety, is used as an antiretroviral drug. Ritonavir inhibits protease enzymes in HIV, thereby reducing viral replication and progression of the disease .

Antifungal Potential

©: Abafungin Thiazoles have been investigated for their antifungal properties. Abafungin, a thiazole-based compound, shows promise in combating fungal infections .

Anticancer Properties

(d): Tiazofurin Thiazoles play a role in cancer treatment. Tiazofurin, a thiazole-containing compound, exhibits anticancer activity by interfering with nucleotide metabolism and inhibiting tumor cell growth .

Other Biological Activities

(e): Anti-Inflammatory Effects Thiazoles have been explored as anti-inflammatory agents. For instance, meloxicam, a thiazole-based drug, is used to manage inflammation .

(f): Anti-Alzheimer Potential Researchers are investigating thiazoles for their role in Alzheimer’s disease. These compounds may modulate neuroinflammation and oxidative stress associated with the condition .

(g): Antihypertensive Properties : Some thiazole derivatives exhibit antihypertensive effects, making them relevant in managing high blood pressure .

(h): Antioxidant Activity Thiazoles, including our compound, possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage .

Structural Significance in Natural Products

(i): Vitamin B and Penicillin Thiazole moieties are integral to the structure of vitamin B1 (thiamine) and penicillin. Their presence contributes to the biological activity of these essential compounds .

Safety and Hazards

“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways .

Biochemical Pathways

Given the potential interaction with receptor tyrosine kinases , it can be inferred that the compound may influence pathways related to cell growth and differentiation.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .

properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKGDUNHSXLGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)